molecular formula C15H14N2OS B14677534 7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one CAS No. 39227-95-7

7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one

Cat. No.: B14677534
CAS No.: 39227-95-7
M. Wt: 270.4 g/mol
InChI Key: DYYPBVQCJWDDLT-UHFFFAOYSA-N
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Description

7-Ethyl-5-phenyl-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by a fused ring system that includes a thiophene ring and a diazepine ring. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-phenyl-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization with phenyl isocyanate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5-phenyl-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-ethyl-5-phenyl-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to

Properties

CAS No.

39227-95-7

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

7-ethyl-5-phenyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one

InChI

InChI=1S/C15H14N2OS/c1-2-11-8-12-14(10-6-4-3-5-7-10)16-9-13(18)17-15(12)19-11/h3-8H,2,9H2,1H3,(H,17,18)

InChI Key

DYYPBVQCJWDDLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3

Origin of Product

United States

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